molecular formula C16H23NO2 B6488444 N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide CAS No. 1286725-17-4

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide

Cat. No.: B6488444
CAS No.: 1286725-17-4
M. Wt: 261.36 g/mol
InChI Key: MMSAKKNIIZDMJO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes a cyclobutanecarboxamide core and a phenyl-substituted butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutanecarboxamide core, followed by the introduction of the 2-hydroxy-2-methyl-4-phenylbutyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-: Contains a benzothiazole group instead of the phenylbutyl side chain.

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a cyclobutanecarboxamide core and a phenyl-substituted butyl side chain provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(19,11-10-13-6-3-2-4-7-13)12-17-15(18)14-8-5-9-14/h2-4,6-7,14,19H,5,8-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSAKKNIIZDMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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